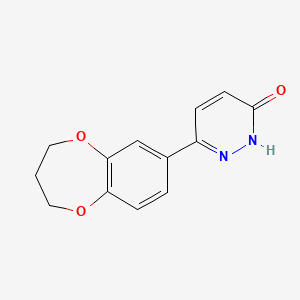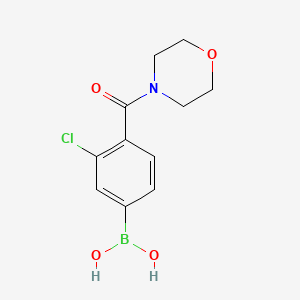
(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid
Übersicht
Beschreibung
The compound “(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid” is a building block used for the synthesis of various pharmaceutical and biologically active compounds . It is used for the synthesis of a series of arylphthalazine derivatives as potent, and orally bioavailable inhibitors of VEGFR-2 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, boronic acids and their derivatives are generally synthesized through reactions involving organometallic compounds and borate esters . More research is needed to provide a detailed synthesis analysis for this specific compound.Molecular Structure Analysis
The molecular formula of the compound is C11H13BClNO4 . The structure includes a phenyl ring with a boronic acid group, a chlorine atom, and a morpholine-4-carbonyl group attached to it .Physical And Chemical Properties Analysis
The compound has a molecular weight of 269.49 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Boronic Acid Mannich Reactions
A novel variation of the boronic acid Mannich (BAM) reaction involves α,α-dichloro- and α,α,ω-trichloroaldehydes, morpholine, and arylboronic acids, including compounds like (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid. This reaction is significant for synthesizing 1-phenyl-1-morpholinoalkan-2-ones, where the dichloromethylene group is converted into a ketone functionality, acting as a masked carbonyl group (Stas & Tehrani, 2007).
Crystal Structure and Biological Evaluation
The compound 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, related to (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid, has been synthesized and its crystal structure analyzed. This derivative has shown significant molluscicidal effects in biological assays (Duan et al., 2014).
Microwave-Assisted Suzuki Coupling
In the synthesis of diversified 1,3-disubstituted isoquinolines, a ligand-free, microwave-assisted, Pd-catalyzed Suzuki coupling of 1-chloro-3-phenylisoquinoline and boronic acids, including (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid, is reported. This method highlights an efficient approach for synthesizing complex organic compounds (Prabakaran, Nawaz Khan, & Jin, 2012).
Enantioselective Petasis Reaction
The enantioselective version of the Petasis reaction (boronic Mannich reaction) utilizes homochiral boronic esters, including compounds similar to (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid, to form 2-morpholin-1-yl-4-phenylbut-3-enoic acids in high yields and moderate enantioselectivity (Koolmeister, Södergren, & Scobie, 2002).
BODIPY Derivative Synthesis
The synthesis of 3-morpholin boron-dipyrrolemethene (BODIPY) derivatives, which involves compounds similar to (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid, is crucial for creating functional dyes. This research aids in understanding the mechanism of direct functionalization of BODIPY dyes at the 3-position, significant for various optical applications (He, Hu, Xi, & Sun, 2015).
Eigenschaften
IUPAC Name |
[3-chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BClNO4/c13-10-7-8(12(16)17)1-2-9(10)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRBSCDTOODIQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N2CCOCC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657219 | |
| Record name | [3-Chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid | |
CAS RN |
850589-49-0 | |
| Record name | B-[3-Chloro-4-(4-morpholinylcarbonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850589-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



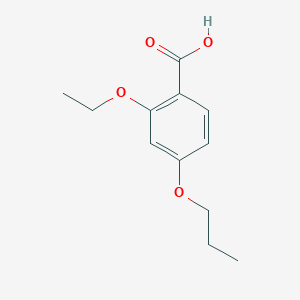
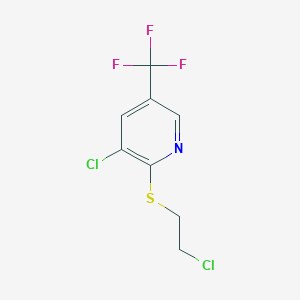
![1-Chloro-3-[(2-methylpropyl)sulfanyl]propane](/img/structure/B1418558.png)
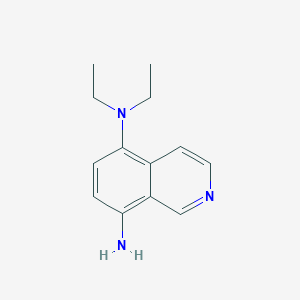
![3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418564.png)
![2-[(Dimethylamino)methyl]-4-fluoroaniline](/img/structure/B1418566.png)
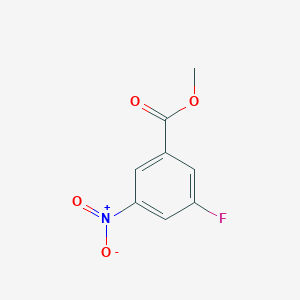
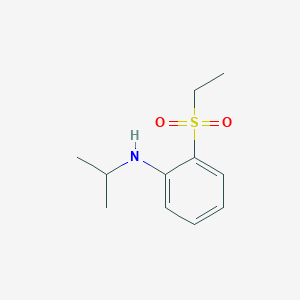
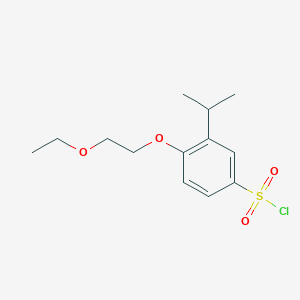
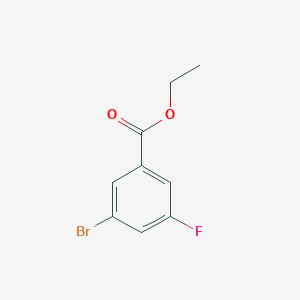
amine](/img/structure/B1418571.png)
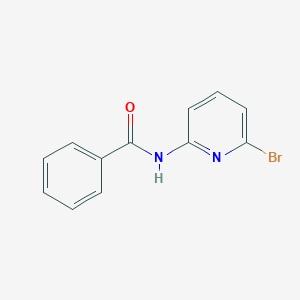
![methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate](/img/structure/B1418574.png)
